N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Introduction to Triazolo[4,3-b]Pyridazine Derivatives
Historical Development of Triazolopyridazine Scaffolds in Medicinal Chemistry
The exploration of triazolopyridazine derivatives began in earnest during the early 21st century, building upon foundational work with simpler triazole and pyridazine heterocycles. The fusion of a triazole ring with pyridazine was first reported in the context of optimizing kinase inhibitors, particularly targeting c-Met, a receptor tyrosine kinase implicated in tumor progression and metastasis. For instance, the 2020 discovery of triazolo-pyridazine derivatives as c-Met inhibitors marked a turning point, with compound 12e demonstrating IC50 values of 0.090 μM against c-Met kinase and sub-micromolar cytotoxicity in A549 lung cancer cells. This advancement capitalized on earlier observations that triazolo-pyrazine cores in class I c-Met inhibitors (e.g., Foretinib) could be hybridized with pyridazine to enhance hinge-region binding. Parallel developments in antibacterial research identified triazolopyridazines as DNA gyrase inhibitors, leveraging their planar structure to intercalate bacterial DNA.
Table 1: Key Milestones in Triazolopyridazine Drug Discovery
Significance of Thienyl-Substituted Heterocyclic Systems
Thiophene-containing heterocycles have emerged as privileged scaffolds due to their electronic versatility and bioisosteric compatibility with phenyl rings. The sulfur atom in thiophene facilitates hydrogen bonding and π-π stacking interactions, while its reduced electronegativity compared to oxygen or nitrogen enhances metabolic stability. In the context of triazolopyridazines, thiophen-2-yl substitution at the 6-position—as seen in the target compound—augments hydrophobic interactions with kinase ATP-binding pockets. For example, 2-benzo[b]thienyl-substituted benzothiazoles demonstrated nanomolar antiproliferative activity against HeLa cells, attributed to thiophene’s role in stabilizing DNA intercalation. Similarly, thienyl groups in triazolopyrimidines improved solubility and blood-brain barrier penetration in CNS-targeted agents.
Evolution of Thioacetamide Linkers in Bioactive Molecules
Thioacetamide linkers, characterized by a sulfur atom bridging acetamide and aromatic systems, have gained traction for their dual role in enhancing solubility and enabling covalent target engagement. In kinase inhibitors, the thioether moiety (-S-) permits flexible positioning of hydrophobic substituents into adjacent enzyme subpockets. A 2023 study on 2-((6-aryl-triazolo[4,3-b]pyridazin-3-yl)thio)acetamides revealed that the thioacetamide group improved cellular permeability by 40% compared to oxyacetamide analogs. This aligns with broader trends in anticancer drug design, where thioether linkages in EGFR inhibitors (e.g., Osimertinib) confer resistance to oxidative metabolism.
Structural Features and Research Significance of N-(4-Methoxyphenethyl)-2-((6-(Thiophen-2-yl)-Triazolo[4,3-b]Pyridazin-3-yl)Thio)Acetamide
The compound’s structure integrates three critical elements:
- Triazolopyridazine Core : The triazolo[4,3-b]pyridazine system provides a rigid, planar framework for interacting with kinase hinge regions, as demonstrated by docking studies of analogous compounds in c-Met.
- Thiophen-2-yl Substituent : Positioned at C6, this group extends into hydrophobic enzyme cavities, with the sulfur atom participating in CH-π interactions with residues like Met1160 in c-Met.
- 4-Methoxyphenethyl-Thioacetamide Side Chain : The methoxy group enhances solubility via hydrogen bonding with aqueous media, while the phenethyl moiety aligns with hydrophobic subpockets in targets like PARP-1.
Figure 1: Proposed Binding Mode in Kinase Targets
Kinase Hinge Region
│
├── Triazolopyridazine Core → Hydrogen bonds with Met1211
├── Thiophen-2-yl → Hydrophobic interaction with Leu1157
└── Thioacetamide Linker → Positions 4-methoxyphenethyl in solvent-exposed region
Current Research Landscape and Scientific Relevance
Recent advances in copper-catalyzed hetero-Diels–Alder reactions (e.g., synthesis of triazolo[1,2-a]pyridazines) have streamlined access to polycyclic N-heterocycles, enabling rapid diversification of triazolopyridazine libraries. Concurrently, the rise of covalent kinase inhibitors has renewed interest in thioacetamide linkers for their potential to form reversible disulfide bonds with cysteine residues. In antimicrobial research, thiophene-triazolopyridazine hybrids are being evaluated as dual-acting agents against Trypanosoma brucei and drug-resistant Staphylococcus aureus, leveraging thiophene’s DNA intercalation and triazolopyridazine’s enzyme inhibition. These developments underscore the compound’s viability as a multipharmacophoric template for addressing unmet therapeutic needs.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-27-15-6-4-14(5-7-15)10-11-21-19(26)13-29-20-23-22-18-9-8-16(24-25(18)20)17-3-2-12-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKSGKMIYVSIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
- Molecular Formula : CHNOS
- Molecular Weight : 408.5 g/mol
- CAS Number : 1904020-98-9
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the triazole and pyridazine moieties. The specific synthetic routes can vary, but they often utilize methods such as microwave-assisted synthesis for efficiency and yield improvement.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown moderate activity against various bacterial strains and fungi. The compound's thioacetamide group may enhance its interaction with microbial targets, potentially leading to increased efficacy compared to standard treatments like Streptomycin and Nystatin .
Cytotoxic Effects
Studies have demonstrated that triazole derivatives can selectively induce cytotoxic effects in cancer cell lines. For example, a related compound was shown to exhibit selective cytotoxicity towards melanoma cells, inducing cell cycle arrest and decreasing melanin production. This suggests that this compound may also have potential as an anticancer agent .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in microbial metabolism.
- Cell Cycle Disruption : The ability to induce cell cycle arrest in cancer cells points towards its potential as a chemotherapeutic agent.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can increase ROS levels in cells, leading to apoptosis in cancerous cells.
Case Studies
- Antimicrobial Evaluation :
- Cytotoxicity in Cancer Research :
- A recent investigation into a related triazole derivative revealed a significant cytotoxic effect on human melanoma cells (VMM917), demonstrating a 4.9-fold increase in cytotoxicity compared to normal cells. This study underscores the potential therapeutic applications of similar compounds in oncology .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Impact: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from benzothieno-triazolo-pyrimidine () and triazolo-thiadiazole () systems. These variations influence electronic properties and binding modes. For example, the pyridazine ring in the target compound may enhance solubility compared to the more lipophilic benzothieno systems . Triazolo-thiadiazoles () exhibit potent enzyme inhibition (e.g., CDK5/p25 IC50 = 42 nM), suggesting that substituting the pyridazine core with a thiadiazole could enhance activity .
However, 573705-89-2’s benzyloxy group may reduce metabolic stability compared to the target’s methoxyphenethyl chain . N-Acetamide side chains are common in bioactive triazoles (). The target compound’s thioacetamide linker (vs. direct acetamide in ) may alter conformational flexibility and hydrogen-bonding capacity .
Biological Activity Trends: Compounds with bulky aromatic substituents (e.g., 4-benzyloxy in 573705-89-2) often show improved target affinity but reduced solubility, whereas methoxy groups (as in the target) balance lipophilicity and polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
